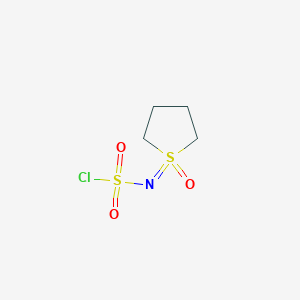
2-chloro-6-isothiocyanatopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-isothiocyanatopyridine (2CITP) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pyridine and is classified as an isothiocyanate. It is a colorless, crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 177.58 g/mol and a melting point of 97-99 °C. 2CITP is a versatile compound and has been used in a wide range of research applications, including synthesis, biochemical and physiological studies, and lab experiments.
Mecanismo De Acción
2-chloro-6-isothiocyanatopyridine has been used to study the mechanism of action of drugs. It has been shown to interact with proteins, enzymes, and other molecules in the body, and it has been used to study the effects of drugs on these molecules. It has also been used to study the effects of drugs on the body's immune system and to study how drugs interact with other drugs and compounds.
Biochemical and Physiological Effects
2-chloro-6-isothiocyanatopyridine has been used to study the biochemical and physiological effects of drugs. It has been used to study the effects of drugs on the body's metabolism, such as the absorption, distribution, metabolism, and excretion of drugs. It has also been used to study the effects of drugs on the body's immune system, as well as the effects of drugs on the body's hormones and other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-6-isothiocyanatopyridine has several advantages and limitations when used in laboratory experiments. One of the advantages is that it is a relatively stable compound, meaning that it does not break down easily. This makes it ideal for use in long-term experiments. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in a variety of experiments. However, 2-chloro-6-isothiocyanatopyridine is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is a relatively toxic compound, so it should be handled with care.
Direcciones Futuras
There are many potential future directions for 2-chloro-6-isothiocyanatopyridine research. It could be used to study the effects of drugs on the body's metabolism and immune system, as well as to study the effects of drugs on other molecules in the body. Additionally, it could be used to study the effects of drugs on the body's hormones and other molecules. Furthermore, it could be used to study the effects of drugs on the body's cells and tissues. Finally, it could be used to study the effects of drugs on the environment, such as their effects on water and soil.
Métodos De Síntesis
2-chloro-6-isothiocyanatopyridine can be synthesized by heating a mixture of 2-chloropyridine and isothiocyanic acid in a sealed vessel. The reaction is exothermic and produces 2-chloro-6-isothiocyanatopyridine as a solid product. The reaction can be monitored by thin-layer chromatography (TLC) and is typically complete within 24 hours.
Aplicaciones Científicas De Investigación
2-chloro-6-isothiocyanatopyridine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, including heterocyclic compounds, and has been used in biochemical and physiological studies. It has also been used to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs. In addition, it has been used in lab experiments to study the effects of various chemicals on cells and tissues.
Propiedades
IUPAC Name |
2-chloro-6-isothiocyanatopyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-5-2-1-3-6(9-5)8-4-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIBCRPAMBGHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-isothiocyanatopyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,4S)-4-fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B6600061.png)
![rac-N-{[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide, cis](/img/structure/B6600068.png)

![tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B6600079.png)
![N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide](/img/structure/B6600090.png)








